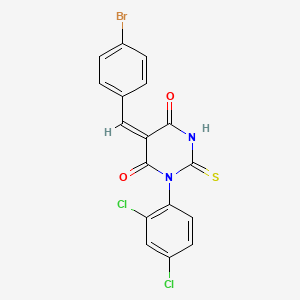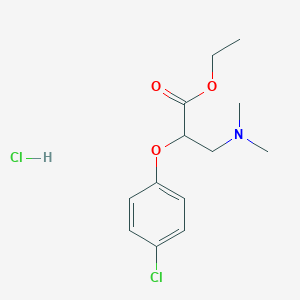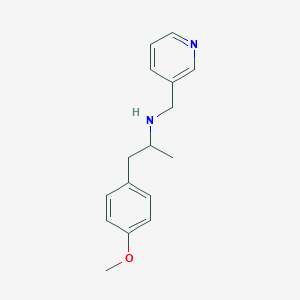
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide, also known as BHNMH, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a hydrazone derivative of nicotinic acid and has been synthesized using various methods.
Scientific Research Applications
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has been shown to exhibit hypoglycemic activity by reducing blood glucose levels in diabetic rats.
Mechanism of Action
The mechanism of action of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase. In addition, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide exhibits hypoglycemic activity by reducing blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also exhibits potent anticancer and anti-inflammatory activities, making it a promising candidate for further research. However, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also has some limitations for lab experiments. It has poor solubility in water, which may affect its bioavailability. In addition, the mechanism of action of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide research. One potential direction is to investigate the mechanism of action of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide in more detail to better understand its potential therapeutic applications. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide to optimize its dosing and administration. In addition, further studies are needed to investigate the potential of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes.
Synthesis Methods
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide can be synthesized using various methods, including the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and nicotinic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde and nicotinic acid hydrazide with bromine in acetic acid. The yield of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide using these methods is around 60-70%.
properties
IUPAC Name |
5-bromo-N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9-3-2-4-10(13(9)19)7-17-18-14(20)11-5-12(15)8-16-6-11/h2-8,19H,1H3,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGCSJTGIWAMZ-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B6048382.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6048384.png)
![1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6048392.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B6048400.png)
![4-(5-chloro-2-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6048418.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)

![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)
